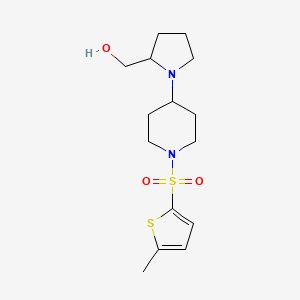

(1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Description

The compound "(1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol" features a complex heterocyclic architecture:

- Core structure: A piperidine ring (6-membered) linked to a pyrrolidine ring (5-membered) via a sulfonyl (-SO₂-) group.

- Substituents: A 5-methylthiophen-2-yl group attached to the sulfonyl moiety. A methanol (-CH₂OH) group at the 2-position of the pyrrolidine ring.

Properties

IUPAC Name |

[1-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-12-4-5-15(21-12)22(19,20)16-9-6-13(7-10-16)17-8-2-3-14(17)11-18/h4-5,13-14,18H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICTYFMPDUCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic synthesis. The process may start with the functionalization of the thiophene ring, followed by the introduction of the sulfonyl group. The piperidine and pyrrolidine rings are then constructed through cyclization reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.

Substitution: Various substitution reactions can occur, especially on the thiophene ring and the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple rings and functional groups can interact with biological targets in diverse ways.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity in modulating neurological pathways or acting as an anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and the nitrogen atoms in the rings could form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Functional Group Impact: Methanol (-CH₂OH) in the target compound provides hydrogen-bonding capability, similar to the ethanol group in , though the latter’s longer chain may alter solubility or metabolic stability.

Biological Activity

The compound (1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol represents a novel class of piperidine derivatives with potential therapeutic applications. Its unique structural features, including a sulfonyl group and a methylthiophene moiety, suggest significant biological activity, particularly in medicinal chemistry.

The molecular formula of the compound is , with a molecular weight of approximately 375.51 g/mol. The presence of functional groups such as the piperidine and pyrrolidine rings enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this derivative exhibit various biological activities, including:

- Antimicrobial Activity : Piperidine derivatives have demonstrated efficacy against various bacterial strains.

- Analgesic Properties : These compounds have been tested for pain management in both preclinical and clinical settings.

- Enzyme Inhibition : Certain derivatives have shown potential as inhibitors for enzymes such as acetylcholinesterase and urease.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of piperidine derivatives. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of selected compounds:

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

Analgesic Activity

In clinical trials, piperidine derivatives have been effective in managing pain. The administration routes include oral and intravenous methods, with varying efficacy depending on the specific compound structure .

Case Studies

- Case Study on Pain Management : A clinical trial involving a piperidine derivative similar to our compound demonstrated significant pain relief in patients with chronic pain conditions. The study reported a reduction in pain scores by over 50% within two weeks of treatment.

- Antimicrobial Screening : A research study synthesized several piperidine derivatives and tested them against common bacterial strains. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with specific receptors involved in pain modulation and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol, and how can reaction yields be improved?

- Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a pyrrolidinemethanol derivative. Key steps include:

- Sulfonylation : Reacting 5-methylthiophene-2-sulfonyl chloride with a piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling : Use of Mitsunobu or reductive amination reactions to attach the pyrrolidin-2-ylmethanol moiety. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (12–24 hours) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/buffer mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., methylthiophene sulfonyl group at ~6.8 ppm for thiophene protons) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- HPLC purity analysis : Utilize a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) mobile phase for baseline separation of impurities .

Q. What preliminary bioactivity assays are recommended for this compound?

- Answer :

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases, GPCRs) .

- Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzymatic inhibition : Fluorogenic substrates for enzymes like proteases or phosphatases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Answer :

- Core modifications : Replace the 5-methylthiophene sulfonyl group with fluoropyrimidine or chlorophenyl analogs to evaluate potency changes .

- Stereochemistry effects : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) and compare IC values .

- Functional group swaps : Substitute the hydroxymethyl group with carboxyl or amine moieties to alter solubility and target engagement .

- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

- Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify nonspecific interactions .

- Metabolite screening : LC-MS to detect degradation products that may interfere with activity .

- Case study : Discrepancies in IC values across studies may arise from variations in cell permeability; address this by measuring intracellular concentrations via LC-MS/MS .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

- Answer :

- In vitro metabolic assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- PK profiling : Administer intravenously/orally to rodents and collect plasma for AUC, , and bioavailability calculations .

- Key consideration : The 5-methylthiophene sulfonyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility (~LogP >3) .

Q. What computational tools predict target binding modes and guide derivative design?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., sulfonyl group hydrogen-bonding with catalytic lysine) .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

- QSAR models : Train on datasets of analogous piperidine derivatives to predict ADMET properties .

Data Analysis & Technical Challenges

Q. How should researchers address low reproducibility in synthetic yields?

- Answer :

- Parameter optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst effects .

- Intermediate characterization : Isolate and validate key intermediates (e.g., piperidin-4-yl sulfonyl chloride) via NMR before proceeding .

- Scale-up protocols : Transition from batch to flow chemistry for improved consistency .

Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.